molecular formula C11H13N3O2 B13039909 6-Amino-l-tryptophan

6-Amino-l-tryptophan

Cat. No.: B13039909
M. Wt: 219.24 g/mol
InChI Key: URBHVZVPIHGYBQ-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid is a complex organic compound that features an indole ring, which is a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Amino Groups: Amino groups can be introduced via nitration followed by reduction or through direct amination reactions.

    Formation of the Propanoic Acid Side Chain: This can be achieved through alkylation reactions where the indole derivative is reacted with a suitable alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different quinonoid structures.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, influencing biological pathways. The amino groups can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indole-3-acetic acid: A plant hormone with an indole ring.

Uniqueness

(S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(2S)-2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)/t9-/m0/s1

InChI Key

URBHVZVPIHGYBQ-VIFPVBQESA-N

Isomeric SMILES

C1=CC2=C(C=C1N)NC=C2C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N

Origin of Product

United States

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